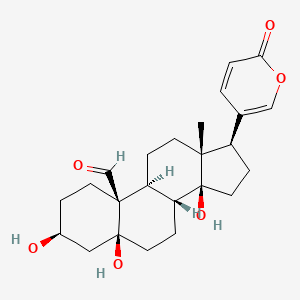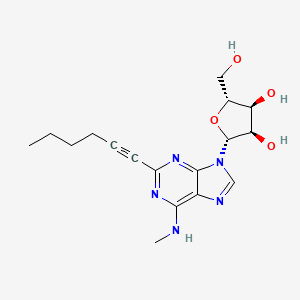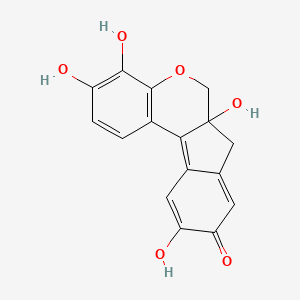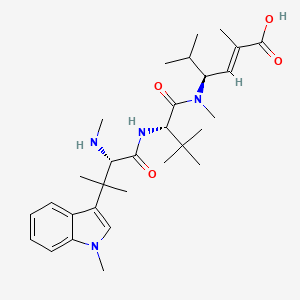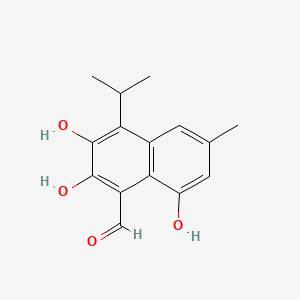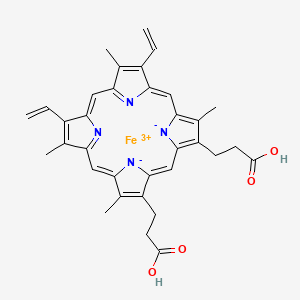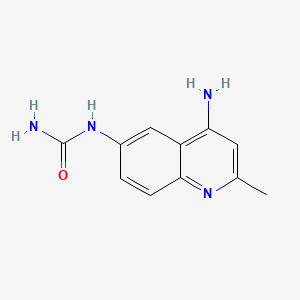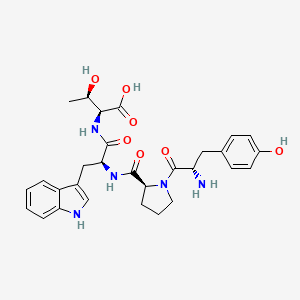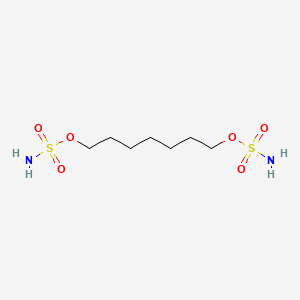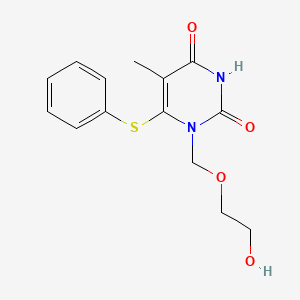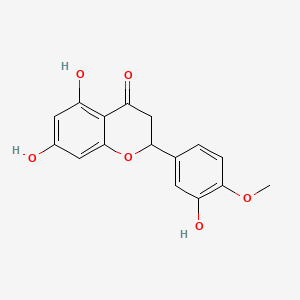
ヘスペリジン
説明
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one is an ether and a member of flavonoids.
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one is a natural product found in Citrus reticulata, Citrus medica, and other organisms with data available.
科学的研究の応用
心臓血管の健康
ヘスペリジンは、心臓保護効果をもたらすことが示されています。 ヘスペリジンは、心臓病の罹患率と死亡率を低下させることができ、これは心臓病の大きな危険因子である低密度リポタンパク質コレステロール(LDL-C)の血漿レベルを低下させることによって実現します .
抗酸化活性
この化合物は、顕著な抗酸化活性を示します。 ヘスペリジンは、フリーラジカルを中和することができます。フリーラジカルは、酸化ストレスや細胞への損傷を引き起こす不安定な分子であり、慢性疾患につながる可能性があります .
抗炎症効果
ヘスペリジンは、さまざまな研究で抗炎症作用を示しています。 炎症は、有害な刺激に対する生物学的反応であり、慢性化するとさまざまな疾患につながる可能性があります .
抗がん作用
研究は、ヘスペリジンに抗がん作用があることを示唆しています。 ヘスペリジンは、がん細胞の増殖を阻害する可能性があり、がん治療の補完療法として使用できる可能性があります .
肝保護作用
ヘスペリジンは、肝保護効果も示しています。これは、ヘスペリジンが毒素や病気によって引き起こされる肝臓の損傷から保護するのに役立つことを意味します .
抗糖尿病効果
研究によると、ヘスペリジンは、グルコース代謝に影響を与え、インスリン感受性を高めることで、抗糖尿病作用を持つ可能性があります .
抗菌活性
ヘスペリジンは、抗菌活性を持つことが判明しており、細菌、ウイルス、または真菌が原因の感染症の対策として役立つ可能性があります .
作用機序
Target of Action
Hesperetin, a flavanone class of flavonoids predominantly found in lemons and oranges , primarily targets the Microsomal Triglyceride Transfer Protein (MTP) . MTP plays a crucial role in the assembly and secretion of lipoproteins containing apolipoprotein B (apoB), which are responsible for carrying cholesterol and triglycerides in the body .
Mode of Action
Hesperetin interacts with its targets by reducing or inhibiting the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reducing MTP activity . Additionally, hesperetin seems to upregulate the Low-Density Lipoprotein (LDL) receptor . This interaction leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels .
Biochemical Pathways
Hesperetin affects the lipid metabolism pathway. By inhibiting ACAT genes and reducing MTP activity, it disrupts the normal assembly and secretion of apoB-containing lipoproteins . By upregulating the LDL receptor, it enhances the reuptake of these lipoproteins . These actions collectively contribute to the lowering of cholesterol levels .
Pharmacokinetics
Upon ingestion, hesperetin is rapidly metabolized in intestinal and liver cells, releasing smaller metabolites into the blood and urine for excretion . The bioavailability of hesperetin is influenced by its solubility, intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes . Due to its low water solubility and weak intestinal absorption, the oral bioavailability of hesperetin is less than 20% .
Result of Action
The primary result of hesperetin’s action is the reduction of cholesterol levels . It achieves this by reducing the assembly and secretion of apoB-containing lipoproteins and enhancing their reuptake . Hesperetin may also have antioxidant, anti-inflammatory, anti-allergic, hypolipidemic, vasoprotective, and anticarcinogenic actions .
Action Environment
The action, efficacy, and stability of hesperetin can be influenced by various environmental factors. For instance, its bioavailability can be quickly altered by environmental conditions such as temperature, pH, and light . Furthermore, the presence of other compounds, such as those found in a diet containing hesperetin, can provide cardioprotective effects and reduce the morbidity and mortality of coronary heart disease by lowering plasma levels of low-density lipoprotein-cholesterol .
生化学分析
Biochemical Properties
Hesperetin interacts with various enzymes, proteins, and other biomolecules. It has been shown to reduce or inhibit the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduce microsomal triglyceride transfer protein (MTP) activity . Hesperetin also seems to upregulate the LDL receptor . It exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities, as well as anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities .
Cellular Effects
Hesperetin has been shown to have various effects on different types of cells. For instance, it enhances mitochondrial function and protects against reactive oxygen species-induced oxidative stress via increased CISD2 expression in human keratinocytes . It also alleviates UVB-induced damage and suppresses matrix metalloproteinase-1 expression . In addition, hesperetin modulates a panel of differentially expressed genes associated with mitochondrial function, redox homeostasis, keratinocyte function, and inflammation to attenuate senescence .
Molecular Mechanism
Hesperetin exerts its effects at the molecular level through various mechanisms. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity . Hesperetin also seems to upregulate the LDL receptor . Moreover, hesperetin activates two known longevity-associated regulators, namely FOXO3a and FOXM1, to suppress the senescence-associated secretory phenotype .
Temporal Effects in Laboratory Settings
The effects of hesperetin can change over time in laboratory settings. For instance, hesperetin has been shown to delay the onset of seizures triggered by kainic acid . It also contributes to the attenuation of granule cell dispersion in the kainic acid-treated hippocampus .
Dosage Effects in Animal Models
The effects of hesperetin can vary with different dosages in animal models. For example, in a study on NMRI mice, animals received hesperetin at doses of 10, 20, or 50 mg/kg . Hesperetin at a dose of 50 mg/kg significantly increased the latency of myoclonic jerks and generalized tonic-clonic seizures .
Metabolic Pathways
Hesperetin is involved in various metabolic pathways. For instance, it reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity . Hesperetin also seems to upregulate the LDL receptor .
Transport and Distribution
Hesperetin is transported and distributed within cells and tissues. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, hesperetin’s oral bioavailability is less than 20% . Therefore, a viable strategy for improving hesperetin oral bioavailability is the development of nanoscale drug carriers .
Subcellular Localization
Hesperetin and quercetin have been shown to downregulate the subcellular localization of claudin (CLD)-2 in the tight junction compartment of the lateral membrane of MDCK II cells .
特性
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIONOLUJZLIMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274404, DTXSID70859446 | |
| Record name | hesperetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow to light tan powder; Faint fatty vanillic aroma | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Sparingly soluble in water, Soluble (in ethanol) | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
520-33-2, 69097-99-0 | |
| Record name | hesperetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hesperetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of hesperetin?
A1: Hesperetin has been shown to interact with a variety of molecular targets, impacting various cellular processes. Some key targets include:
- Enzymes: Hesperetin demonstrates inhibitory activity against enzymes such as acetylcholinesterase [], polyphenol oxidase [], α-amylase [], and protein tyrosine phosphatase 1B (PTP1B) [].
- Signaling Pathways: Research indicates hesperetin can modulate signaling pathways like NF-κB [, ], PI3K/AKT [], ERK [, ], p38 MAPK [, ], and NRF2/ARE [].
- Receptors: Hesperetin has been shown to activate estrogen receptors (ER), particularly ERα, leading to downstream effects like increased endothelial nitric oxide synthase (eNOS) expression and nitric oxide production [].
- Other Targets: Hesperetin may also interact with other targets like heat shock protein 70 (Hsp70) [] and Chikungunya virus non-structural proteins [].
Q2: How does hesperetin impact oxidative stress?
A2: Hesperetin displays potent antioxidant activity through multiple mechanisms:
- Direct Scavenging: Hesperetin can directly scavenge reactive oxygen species (ROS) [, , , , ].
- Enhancing Antioxidant Enzymes: Studies show hesperetin can upregulate antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [, , ].
- Modulating Oxidative Pathways: Hesperetin can influence pathways involved in oxidative stress, such as suppressing NADPH oxidase 4 [] and activating the NRF2/ARE pathway [].
Q3: What is the role of hesperetin in inflammation?
A3: Hesperetin exhibits anti-inflammatory activity through the following mechanisms:
- Inhibiting Inflammatory Mediators: Hesperetin can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 [, , , ].
- Suppressing Inflammatory Signaling: Research demonstrates hesperetin's ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation [, , ].
- Reducing Adhesion Molecule Expression: Hesperetin can decrease the expression of adhesion molecules like ICAM-1 and VCAM-1, which are involved in leukocyte recruitment and inflammation [].
Q4: What is the molecular formula and weight of hesperetin?
A4: Hesperetin has the molecular formula C16H14O6 and a molecular weight of 302.28 g/mol.
Q5: What spectroscopic data is available for hesperetin?
A5: Various spectroscopic techniques have been employed to characterize hesperetin:
- Mass Spectrometry (MS): MS techniques, particularly coupled with chromatography, are used to identify and quantify hesperetin and its metabolites in biological samples [, , ].
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis reveals characteristic functional groups present in hesperetin and helps confirm its incorporation into formulations like nanoparticles [, ].
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized to study the interaction of hesperetin with proteins like bovine serum albumin (BSA) [].
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of hesperetin?
A6: Hesperetin exhibits poor bioavailability due to factors like low aqueous solubility and extensive metabolism:
- Metabolism: Hesperetin undergoes significant first-pass metabolism, primarily via conjugation reactions like glucuronidation and sulfonation [, ]. The liver and intestines play significant roles in its metabolism [, ].
- Excretion: Hesperetin metabolites are primarily excreted in urine [].
Q7: How does the route of administration affect hesperetin's bioavailability?
A7: Oral bioavailability of hesperetin is limited. Enzymatic modification of hesperidin to hesperetin-7-glucoside has been shown to enhance absorption in the small intestine and improve bioavailability compared to consuming natural hesperidin [].
Q8: What is the impact of co-administration with other flavonoids on hesperetin's pharmacokinetics?
A8: Co-administration of hesperetin with specific flavonoids has been shown to influence its metabolism and transport in Caco-2 cell monolayers, potentially affecting its bioavailability [].
Q9: What are the key in vitro models used to study hesperetin's biological activity?
A9: Researchers utilize various cell lines to investigate hesperetin's effects:
- Cancer Cells: Hesperetin's anti-cancer properties have been studied in cell lines like A549 lung cancer cells [], MCF-7 breast cancer cells [], KB oral carcinoma cells [], and C6 glioma cells [].
- Endothelial Cells: Hesperetin's effects on vascular function have been explored using human umbilical vein endothelial cells (HUVECs) [, ].
- Macrophages: Hesperetin's role in inflammation and cholesterol efflux has been investigated using macrophage cell lines like RAW264.7 [, ] and THP-1 [].
- Neuronal Cells: Hesperetin's neuroprotective potential has been studied in SH-SY5Y neuroblastoma cells [, ].
Q10: What are the main findings from in vivo studies on hesperetin?
A10: Animal models have been employed to evaluate hesperetin's therapeutic potential in various conditions:
- Neuroprotection: Hesperetin has demonstrated protective effects in animal models of Alzheimer's disease [], Parkinson's disease [], and sciatic nerve injury [].
- Cardiovascular Health: Studies in rats suggest hesperetin may improve lipid profiles [], reduce cardiac inflammation and fibrosis [, ], and protect against myocardial infarction [].
- Cancer: Hesperetin has shown anticancer effects in a rat model of colon cancer [].
- Other Effects: Hesperetin has demonstrated protective effects in a mouse model of lipopolysaccharide-induced acute kidney injury [] and a rat model of selenite-induced cataracts [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


